3-(((Trifluoromethyl)amino)methyl)phenol
Description
3-(((Trifluoromethyl)amino)methyl)phenol is a phenolic derivative featuring a trifluoromethyl group attached to an amino moiety, which is further linked to the phenol ring via a methylene bridge. This compound combines the electron-withdrawing properties of the trifluoromethyl group with the hydrogen-bonding capacity of the phenol and amino groups, making it of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H8F3NO |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
3-[(trifluoromethylamino)methyl]phenol |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)12-5-6-2-1-3-7(13)4-6/h1-4,12-13H,5H2 |
InChI Key |
BTIXXHJRXMMRCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Trifluoromethyl)amino)methyl)phenol typically involves the introduction of the trifluoromethyl group into the phenol structure. One common method is the reaction of 3-(trifluoromethyl)phenol with formaldehyde and an amine under acidic conditions. This reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production of 3-(((Trifluoromethyl)amino)methyl)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(((Trifluoromethyl)amino)methyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The imine intermediate formed during synthesis can be reduced to yield the final product.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce a variety of trifluoromethylated derivatives.
Scientific Research Applications
3-(((Trifluoromethyl)amino)methyl)phenol has several scientific research applications, including:
Biology: The compound’s unique chemical properties make it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-(((Trifluoromethyl)amino)methyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
3-(Trifluoromethyl)phenol
- Structure: A phenol ring substituted with a trifluoromethyl group at the meta position.
- Key Data :
- Comparison: Lacks the amino-methyl group present in the target compound.
2-Nitro-4-(trifluoromethyl)phenol
- Structure: A phenol ring with nitro and trifluoromethyl groups at positions 2 and 4, respectively.
- Key Data :
- Comparison: The nitro group introduces strong electron-withdrawing effects, contrasting with the amino group’s electron-donating nature in the target compound. Nitro-substituted phenols are generally more acidic than amino-substituted analogs.
3-Amino-2-methylphenol
- Structure: A phenol ring with amino and methyl groups at positions 3 and 2.
- Key Data: Molecular formula: C₇H₉NO; molecular weight: 123.15 g/mol .
- Comparison: The methyl group increases steric hindrance compared to the trifluoromethyl group. Amino groups enhance solubility in polar solvents, but trifluoromethyl groups improve membrane permeability.
4-(Ethoxymethyl)phenyl-4'-hydroxybenzyl ether
- Structure: A phenolic ether with ethoxymethyl and hydroxybenzyl substituents .
- Comparison: Ether linkages reduce reactivity compared to the direct amino-methyl linkage in the target compound. Ethoxy groups provide moderate hydrophobicity, while trifluoromethyl groups offer greater resistance to enzymatic degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
